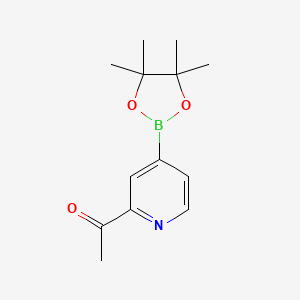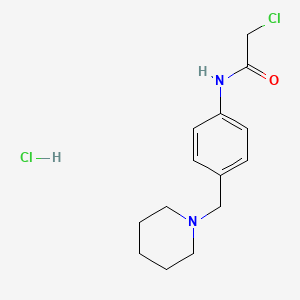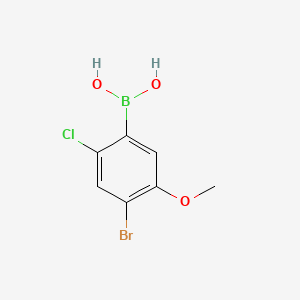
4-ブロモ-2-クロロ-5-メトキシフェニルボロン酸
説明
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of bromine, chlorine, and methoxy groups on a phenyl ring, which is further attached to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by the reaction of 4-bromo-2-chloro-5-methoxyphenyl lithium with boronic acid esters under mild conditions.
Grignard Reaction: Another method involves the reaction of 4-bromo-2-chloro-5-methoxybenzene with magnesium to form a Grignard reagent, which is then reacted with boronic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding phenol and reduction to form the corresponding boronic acid derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like sodium carbonate are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Bromo-2-chloro-5-methoxyphenol.
Reduction: (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid derivatives.
科学的研究の応用
(4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of materials and chemicals with specific properties.
作用機序
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-methoxyphenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions. Additionally, the presence of diols in the environment can lead to the formation of cyclic boronate esters, which can affect the compound’s reactivity .
類似化合物との比較
2-Chloro-5-methoxyphenylboronic acid: Lacks the bromine atom.
4-Bromo-2-methoxyphenylboronic acid: Lacks the chlorine atom.
5-Chloro-2-methoxyphenylboronic acid: Different position of chlorine and methoxy groups.
Uniqueness: (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid is unique due to the presence of both bromine and chlorine on the phenyl ring, which provides greater versatility and reactivity in cross-coupling reactions compared to its similar counterparts.
特性
IUPAC Name |
(4-bromo-2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAPYZFKLNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656858 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-94-1 | |
| Record name | (4-Bromo-2-chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)
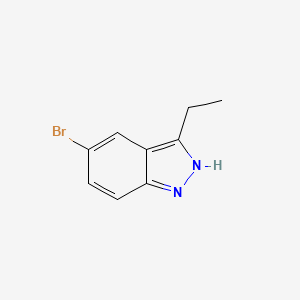
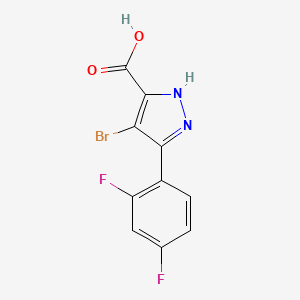
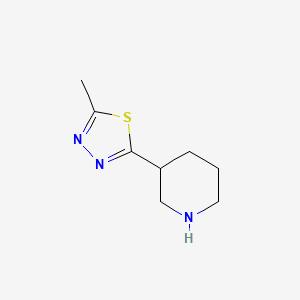
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)

![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)
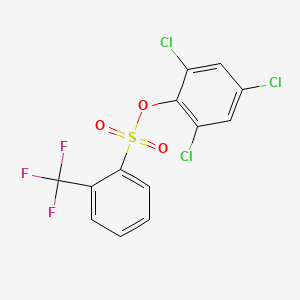
![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
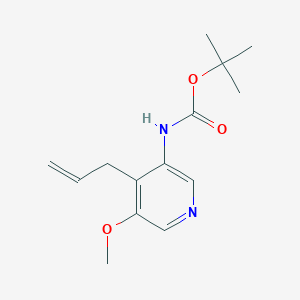
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)
